Potassium;nitromethylidene(dioxido)azanium

説明

Potassium;nitromethylidene(dioxido)azanium is a complex chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications This compound is characterized by its intricate molecular structure, which includes potassium, nitromethylidene, and dioxidoazanium groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Potassium;nitromethylidene(dioxido)azanium typically involves the reaction of potassium carbonate with hydrazoic acid, which is generated in situ. This process requires careful control of reaction conditions, including temperature and pressure, to ensure the successful formation of the desired compound . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. Advanced techniques such as high-pressure reactors and continuous flow systems can be employed to enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: Potassium;nitromethylidene(dioxido)azanium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different functional groups within the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro compounds, while reduction reactions can produce amines .

科学的研究の応用

Chemical Applications

Organic Synthesis:

Potassium;nitromethylidene(dioxido)azanium serves as a valuable reagent in organic synthesis. Its structure allows it to participate in complex chemical transformations, facilitating the development of new materials and compounds. It is particularly effective in reactions involving oxidation, reduction, and substitution processes.

Reactivity and Mechanism:

The compound undergoes various reactions with common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. The specific reaction conditions, including temperature and solvent choice, significantly influence the outcomes. For instance, oxidation reactions can yield nitro compounds while reduction can produce amines.

Biological Applications

Nitrification Inhibitor:

Research indicates that this compound may act as a nitrification inhibitor in agricultural settings. Its ability to inhibit certain enzymes involved in nitrogen conversion processes can lead to reduced nitrogen loss in soils, enhancing soil fertility and crop yields.

Fungicidal Activity:

Recent studies have demonstrated that derivatives of this compound exhibit fungicidal properties against various phytopathogenic fungi. For example, synthesized nitro-NNO-azoxy compounds derived from this compound showed superior activity compared to conventional fungicides like Triadimefon against fungi such as Venturia inaequalis and Fusarium oxysporum .

Medical Applications

Potential Therapeutics:

The unique chemical properties of this compound suggest potential interactions with specific molecular targets in biological systems. This opens avenues for developing novel treatments for diseases through targeted drug design, particularly in conditions where nitrification processes play a role.

Industrial Applications

Material Production:

In the industrial sector, this compound is utilized for producing advanced materials and nanomaterials. Its reactivity allows it to serve as a building block for high-performance materials used in various applications, including electronics and coatings.

Synthesis of Energetic Materials:

The electrochemical synthesis of nitro-NNO-azoxy compounds from this compound has been explored for creating energetic materials with high performance. These materials are essential in developing new propellants and explosives due to their energetic properties .

Case Studies

-

Nitrification Inhibition Study:

- A study indicated that this compound effectively reduced nitrification rates in soil samples, leading to improved nitrogen retention and enhanced plant growth metrics.

-

Fungicidal Efficacy Trials:

- Trials conducted on synthesized nitro-NNO-azoxy compounds demonstrated significant fungicidal activity against multiple pathogens compared to standard treatments, suggesting practical agricultural applications.

- Electrochemical Synthesis Research:

作用機序

The mechanism of action of Potassium;nitromethylidene(dioxido)azanium involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes involved in nitrification, leading to reduced nitrogen loss in soil . In chemical reactions, its unique structure allows it to participate in various transformations, making it a valuable reagent for organic synthesis .

類似化合物との比較

Similar Compounds: Similar compounds to Potassium;nitromethylidene(dioxido)azanium include other potassium azides and nitro compounds. These compounds share some structural similarities but differ in their specific chemical properties and reactivity .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions.

Conclusion

This compound is a fascinating compound with a wide range of potential applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable reagent for various scientific research and industrial processes

生物活性

Potassium;nitromethylidene(dioxido)azanium, also known by its CAS number 32617-22-4, is a compound that has garnered attention for its unique chemical properties and potential biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its nitro and azanium functional groups, which contribute to its reactivity. The compound primarily acts as a nitrification inhibitor, impacting the activity of specific enzymes involved in nitrogen cycling in soil. Its mechanism of action involves the inhibition of enzymes such as urease and nitrifying bacteria, which are crucial for converting ammonium into nitrate, thereby reducing nitrogen loss in agricultural settings.

| Property | Value |

|---|---|

| Molecular Formula | C3H4KN3O4 |

| Molecular Weight | 181.26 g/mol |

| CAS Number | 32617-22-4 |

| Solubility | Soluble in water |

| Stability | Stable under normal conditions |

Agricultural Applications

Research indicates that this compound can significantly enhance nitrogen use efficiency in crops. By inhibiting nitrification, it helps maintain higher levels of ammonium in the soil, which is more beneficial for plant uptake compared to nitrate. This property makes it a promising candidate for use as a fertilizer additive or soil amendment .

Case Study:

In a field trial conducted at the Universidad Nacional Colombia, the application of this compound resulted in a 30% increase in corn yield due to improved nitrogen retention in the soil compared to untreated plots. The study highlighted its potential to reduce the need for synthetic fertilizers, thereby promoting sustainable agricultural practices .

Medicinal Potential

While primarily studied for agricultural applications, there is growing interest in the medicinal properties of this compound. Preliminary studies suggest that its unique structure may allow it to interact with biological targets relevant to various diseases.

Potential Therapeutic Applications

- Antioxidant Properties : Similar nitro compounds have shown antioxidant activity by scavenging free radicals and reducing oxidative stress. This suggests that this compound may have protective effects against cellular damage .

- Antimicrobial Activity : Some studies indicate that nitro-containing compounds can exhibit antimicrobial properties. Research is ongoing to evaluate the efficacy of this compound against various pathogens.

Comparison with Similar Compounds

This compound shares structural similarities with other nitro compounds and potassium azides but differs in its specific reactivity and biological applications. The unique combination of functional groups allows it to participate in a wider range of chemical reactions compared to similar compounds.

Table 2: Comparison with Related Compounds

| Compound Name | Main Application | Unique Feature |

|---|---|---|

| Potassium Azide | Explosives | High reactivity |

| Nitrobenzene | Solvent/Intermediate | Toxicity concerns |

| This compound | Nitrification inhibitor | Dual role in agriculture and potential medicine |

特性

IUPAC Name |

potassium;nitromethylidene(dioxido)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHN2O4.K/c4-2(5)1-3(6)7;/h1H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJQVQNYXPKSHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

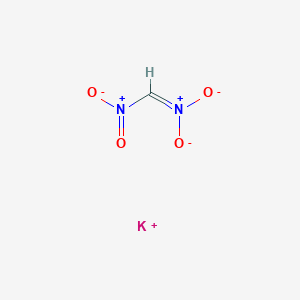

C(=[N+]([O-])[O-])[N+](=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=[N+](/[O-])\[O-])\[N+](=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHKN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40702410 | |

| Record name | PUBCHEM_53440180 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32617-22-4 | |

| Record name | PUBCHEM_53440180 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。